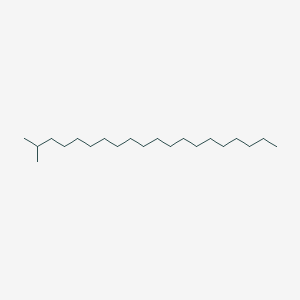

2-Methyleicosane

Description

Properties

IUPAC Name |

2-methylicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKZKPUBHSWMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50200836 | |

| Record name | Isoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52845-08-6 | |

| Record name | Isoheneicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50200836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOHENEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A1IJ5F09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyleicosane (CAS: 1560-84-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyleicosane (CAS number 1560-84-5), a branched-chain alkane with emerging significance in various scientific domains. This document collates its fundamental chemical and physical properties, spectroscopic data, and discusses its natural occurrence and potential applications, particularly as a biomarker and a semiochemical. While detailed experimental protocols for its synthesis are not extensively documented in publicly available literature, this guide outlines general synthetic strategies and provides a conceptual framework for its analytical determination, primarily through gas chromatography-mass spectrometry (GC-MS). This guide is intended to serve as a foundational resource for researchers and professionals in chemistry, biology, and drug development who are interested in the properties and applications of long-chain branched alkanes.

Chemical and Physical Properties

This compound is a saturated hydrocarbon characterized by a twenty-carbon chain with a methyl group at the second position.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C21H44 | [2][3] |

| Molecular Weight | 296.57 g/mol | [2][4][5] |

| CAS Number | 1560-84-5 | [2][3][4] |

| IUPAC Name | This compound | [2][3] |

| Density | 0.8±0.1 g/cm³ | [6] |

| Boiling Point | 341.1±5.0 °C at 760 mmHg | [6] |

| Flash Point | 125.9±10.8 °C | [6] |

| LogP | 11.73 | [6] |

| Vapor Pressure | 0.0±0.4 mmHg at 25°C | [6] |

| Index of Refraction | 1.442 | [6] |

Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectroscopic Data | Description | Source |

| Mass Spectrum | The electron ionization (EI) mass spectrum is a key identifier, with characteristic fragmentation patterns for a 2-methyl branched alkane.[2] | [2][5] |

| ¹³C NMR | Spectral data is available for the structural confirmation of the carbon skeleton. | [5] |

| Kovats Retention Index | Standard non-polar: 2064, 2064, 2065.3. Semi-standard non-polar: 2062.8, 2062.8, 2063, 2064, 2060.5, 2063.1, 2064. Standard polar: 2061.7. | [5] |

Synthesis and Experimental Protocols

A plausible synthetic approach would involve a Grignard reaction, a common method for creating new carbon-carbon bonds.[7] This would entail the reaction of a long-chain alkyl magnesium halide (e.g., nonadecyl magnesium bromide) with a small electrophile like acetaldehyde, followed by dehydration of the resulting secondary alcohol.

Conceptual Experimental Workflow: Synthesis via Grignard Reaction

Caption: Conceptual workflow for the synthesis of this compound via a Grignard reaction.

Biological Significance and Applications

Branched alkanes, including this compound, are found in nature and have several biological roles and applications in scientific research.

-

Natural Occurrence: this compound has been identified as a component of the cuticular waxes of plants and insects, where it contributes to a protective hydrophobic layer.[8]

-

Semiochemical: It has been investigated as a semiochemical, specifically a pheromone, in various insect species, playing a role in chemical communication.[8]

-

Analytical Standard: Due to its stability and defined structure, this compound is used as an analytical reference material, particularly in the petroleum industry and for environmental analysis.[9]

-

Biomarker: In geology, long-chain branched alkanes can serve as biomarkers, providing insights into paleoenvironmental conditions and the source of organic matter in ancient sediments.[8]

While direct studies on the pharmacological or toxicological effects of purified this compound are limited, the broader class of long-chain alkanes is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling.

Analytical Methodology

The primary analytical technique for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

Typical GC-MS Workflow for Identification

References

- 1. This compound | 1560-84-5 [chemicalbook.com]

- 2. Eicosane, 2-methyl- [webbook.nist.gov]

- 3. Eicosane, 2-methyl- [webbook.nist.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylicosane | CAS#:1560-84-5 | Chemsrc [chemsrc.com]

- 7. youtube.com [youtube.com]

- 8. This compound | 1560-84-5 | Benchchem [benchchem.com]

- 9. esslabshop.com [esslabshop.com]

An In-depth Technical Guide to 2-Methyleicosane (C21H44)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane is a saturated, branched-chain alkane with the chemical formula C21H44.[1][2] As a long-chain hydrocarbon, its physicochemical properties are of interest in various fields, including organic chemistry, materials science, and potentially in pharmaceutical applications as an excipient or in drug delivery systems. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, standardized experimental protocols for its analysis, and a discussion of its potential, though not yet fully explored, relevance in drug development.

Molecular and Physicochemical Properties

The structural isomerism of alkanes allows for a wide range of physical properties. This compound, with its single methyl branch, has properties that differ slightly from its linear counterpart, heneicosane. The following table summarizes the key quantitative data for this compound.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C21H44 | [1][2][3][4][5][6] | |

| Molecular Weight | 296.574 g/mol | g/mol | [2][3][5] |

| CAS Number | 1560-84-5 | [2][6] | |

| Density | 0.8±0.1 | g/cm³ | [3] |

| Boiling Point | 341.1±5.0 | °C at 760 mmHg | [3] |

| Flash Point | 125.9±10.8 | °C | [3] |

| Vapor Pressure | 0.0±0.4 | mmHg at 25°C | [3] |

| LogP (Octanol-Water Partition Coefficient) | 11.73 | [3] | |

| Enthalpy of Vaporization (ΔvapH) | 65.2 ± 3.0 | kJ/mol | [6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on standard analytical techniques for long-chain alkanes, the following protocols can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a fundamental technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.[7]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a high-purity solvent such as hexane or isooctane to a final concentration of approximately 1 mg/mL.

-

Instrument: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating alkanes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to a temperature above the boiling point of the analyte (e.g., 350°C). A split injection mode is typically used to prevent column overloading.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 320°C.

-

Hold: Maintain 320°C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

Data Analysis: Identify the peak corresponding to this compound by its retention time and mass spectrum. The purity is determined by the relative area of the main peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the chemical structure of organic molecules.[8][9]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3) or benzene-d6 (C6D6), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum.

-

Expected Signals: The spectrum will show characteristic signals for the methyl (CH3) and methylene (CH2) groups. The protons of the methyl group at the 2-position will appear as a doublet, while the methine (CH) proton at the 2-position will be a multiplet. The terminal methyl group of the long chain will be a triplet. The numerous methylene groups along the chain will create a complex multiplet in the upfield region of the spectrum.

-

-

¹³C NMR Spectroscopy:

-

Acquire a carbon-13 NMR spectrum.

-

Expected Signals: The spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the methyl group at the 2-position and the terminal methyl group will appear at high field. The methine carbon at the 2-position will be downfield relative to the methylene carbons. The methylene carbons will have characteristic chemical shifts depending on their position in the chain.

-

-

Data Analysis: Integrate the proton signals to determine the relative number of protons in each environment. Analyze the chemical shifts and splitting patterns to confirm the structure of this compound.

Signaling Pathways and Drug Development Applications

Currently, there is a lack of specific published research detailing the direct involvement of this compound in any biological signaling pathways. Alkanes are generally considered to be biologically inert, though some long-chain hydrocarbons can have roles as pheromones in insects or as components of protective waxes in plants.

In the context of drug development, the primary potential application for a highly lipophilic and chemically stable compound like this compound would be in pharmaceutical formulations .

-

Excipient: Due to its non-polar nature, it could potentially be used as an oily vehicle or a component of a non-aqueous formulation for poorly water-soluble drugs.

-

Drug Delivery Systems: Long-chain hydrocarbons can be incorporated into lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs). These systems can enhance the oral bioavailability of hydrophobic drugs and provide controlled release. The high LogP of this compound suggests it would readily partition into the lipid phase of such delivery systems.

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of a this compound sample.

Conceptual Role in a Lipid-Based Drug Delivery System

Caption: Conceptual role of this compound in drug delivery.

References

- 1. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eicosane, 2-methyl- [webbook.nist.gov]

- 3. 2-Methylicosane | CAS#:1560-84-5 | Chemsrc [chemsrc.com]

- 4. Eicosane, 2-methyl- (CAS 1560-84-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | 1560-84-5 [chemicalbook.com]

- 6. Eicosane, 2-methyl- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Physical Properties of 2-Methyleicosane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2-Methyleicosane (C₂₁H₄₄), a branched-chain alkane. The information herein is compiled for use in research, chemical analysis, and development applications where precise physical data is essential.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon, specifically a branched alkane consisting of an eicosane chain with a methyl group at the second carbon position.[1] Its fundamental properties are summarized below.

Quantitative Data Summary

The following table outlines the key physical properties of this compound. Data is aggregated from various chemical databases and computational models.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₂₁H₄₄ | - | [2][3] |

| Molecular Weight | 296.574 g/mol | g/mol | [2][3] |

| Density | 0.8 ± 0.1 | g/cm³ | [2] |

| Boiling Point | 341.1 ± 5.0 (@ 760 mmHg) | °C | [2] |

| Melting Point | Not Available | °C | [2] |

| Flash Point | 125.9 ± 10.8 | °C | [2] |

| Refractive Index | 1.442 | - | [2] |

| Vapor Pressure | 0.0 ± 0.4 (@ 25°C) | mmHg | [2] |

| LogP (Octanol/Water) | 11.73 | - | [2] |

| Kovats Retention Index | Standard non-polar: 2064, 2065.3 | - | [3] |

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not widely published, its physical properties can be determined using standardized methodologies applicable to long-chain alkanes and liquid petroleum products. The following sections detail the general protocols for measuring the key properties listed above.

General Workflow for Physical Property Characterization

The process of characterizing a liquid chemical like this compound follows a structured workflow to ensure accurate and reproducible data. This involves sample preparation followed by a series of standardized tests.

Boiling Point Determination (Micro Method)

The boiling point of a liquid hydrocarbon can be determined via a micro method, suitable for small sample volumes.[4][5]

-

Apparatus : Small test tube (e.g., Durham tube), capillary tube (sealed at one end), thermometer, heating bath (oil bath for temperatures >100°C), and a Thiele tube or similar heating apparatus.[6][7]

-

Procedure :

-

A small volume (approx. 0.5 mL) of this compound is placed into the small test tube.[7]

-

The capillary tube is placed inside the test tube with its open end submerged in the liquid.[4][5]

-

The test tube assembly is attached to a thermometer and immersed in the heating bath.[7]

-

The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating the liquid's vapor has displaced all the air.[6]

-

The heat source is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and liquid is drawn back into the capillary tube.[4][6] This signifies that the vapor pressure of the liquid equals the atmospheric pressure.

-

Density Determination

The density of liquid alkanes can be measured using various techniques. A common and precise method involves a vibrating tube densimeter.

-

Apparatus : A calibrated vibrating tube densimeter, syringe for sample injection, and a constant temperature bath.

-

Procedure :

-

The instrument is calibrated using fluids of known density (e.g., dry air and pure water) at the desired temperature.

-

The sample of this compound is injected into the oscillating U-tube within the instrument.

-

The instrument measures the change in the resonant frequency of the tube caused by the mass of the sample.

-

This frequency is used to calculate the density of the liquid with high precision. The instrument's software typically performs this calculation automatically.

-

Refractive Index Measurement

The refractive index, a measure of how light bends when passing through a substance, is determined using a refractometer, typically an Abbe refractometer.[2][8]

-

Apparatus : Abbe refractometer, a constant temperature water bath, a light source (often built-in, corresponding to the sodium D-line), and a dropper.[2][9]

-

Procedure :

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.[10]

-

The constant temperature bath is circulated through the instrument to ensure the prisms are at the desired measurement temperature (e.g., 20°C).[8]

-

A few drops of this compound are placed on the surface of the lower prism.[10]

-

The prisms are closed and locked to spread the liquid into a thin, uniform film.[9]

-

While looking through the eyepiece, the adjustment knob is turned until the boundary between the light and dark regions (the borderline) is sharp and centered on the crosshairs.[10]

-

The refractive index value is then read directly from the instrument's scale or digital display.[2]

-

Flash Point Determination

The flash point is determined using a closed-cup method, which is suitable for petroleum products and other volatile liquids. The Pensky-Martens closed-cup test is a standard procedure.[11][12]

-

Apparatus : Pensky-Martens closed-cup tester (manual or automated), which includes a brass test cup, a lid with openings for an ignition source and stirrer, and a controlled heating system.[1]

-

Procedure (ASTM D93) :

-

The sample cup is filled with this compound to the specified mark (approximately 75 mL).

-

The lid is secured, and the sample is heated at a slow, constant rate while being stirred.[1]

-

At regular temperature intervals, the stirring is momentarily stopped, and an ignition source (a small flame or electric igniter) is dipped into the vapor space of the cup through an opening in the lid.[12]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup.[11][12]

-

Kinematic Viscosity Measurement

The viscosity of a liquid hydrocarbon is determined using a calibrated glass capillary viscometer, such as an Ubbelohde viscometer, following a standard method like ASTM D445.[2]

-

Apparatus : Calibrated capillary viscometer, a constant temperature liquid bath with precise temperature control (±0.02°C), a stopwatch, and a suction bulb.[3]

-

Procedure :

-

The viscometer is cleaned and dried thoroughly.

-

The this compound sample is filtered to remove any particulate matter and then charged into the viscometer's reservoir.

-

The viscometer is placed vertically in the constant temperature bath and allowed to thermally equilibrate for at least 30 minutes.[3]

-

Using suction, the liquid is drawn up through the capillary into the measuring bulb, above the upper timing mark.

-

The suction is released, and the liquid is allowed to flow back down under gravity.

-

The time taken for the liquid meniscus to pass between the upper and lower timing marks is measured accurately with a stopwatch.

-

The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.

-

Dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.[2]

-

Kovats Retention Index Determination

The Kovats Retention Index is a system-independent value derived from gas chromatography (GC) that helps in identifying compounds.

-

Apparatus : Gas chromatograph equipped with a capillary column (typically non-polar, like one with a dimethylpolysiloxane phase) and a Flame Ionization Detector (FID).

-

Procedure :

-

A standard mixture of n-alkanes (e.g., C₆ to C₂₂) is prepared and injected into the GC under specific isothermal or temperature-programmed conditions.

-

The retention times for each n-alkane in the standard mixture are recorded.

-

The this compound sample is injected into the GC under the exact same conditions.

-

The retention time of the this compound peak is recorded.

-

The Kovats index (I) is calculated by interpolating the logarithm of the adjusted retention time of this compound between the logarithms of the adjusted retention times of the two n-alkanes that elute just before and after it.

-

Structure-Property Relationships in Alkanes

The physical properties of alkanes are directly related to their molecular structure, primarily chain length and branching.

As the carbon chain length of an alkane increases, the strength of the intermolecular London dispersion forces also increases. This leads to higher boiling points, densities, and viscosities.[12] Conversely, for isomers with the same molecular weight, increased branching reduces the surface area available for intermolecular contact. This weakens the London dispersion forces, resulting in a lower boiling point compared to the straight-chain equivalent.[12]

References

- 1. ASTM D445 - eralytics [eralytics.com]

- 2. store.astm.org [store.astm.org]

- 3. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. img.antpedia.com [img.antpedia.com]

- 7. Viscosity | Class experiment | RSC Education [edu.rsc.org]

- 8. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 10. Ubbelohde viscometer - Wikipedia [en.wikipedia.org]

- 11. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 12. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Methyleicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 2-methyleicosane (isoheneicosane), a long-chain branched alkane. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on practical application and data-driven insights.

Introduction

This compound (C₂₁H₄₄) is a saturated hydrocarbon belonging to the class of iso-alkanes. Its long carbon chain and methyl branch impart specific physical and chemical properties that are of interest in various scientific domains, including as a component in synthetic lubricants, a standard for gas chromatography, and in the study of insect cuticular hydrocarbons.[1][2] The precise synthesis and effective purification of this compound are critical for its application in research and development, where high purity is often a prerequisite. This guide details established synthetic pathways and purification techniques, providing experimental protocols and comparative data to aid in the selection and implementation of the most suitable methods.

Synthesis of this compound

The synthesis of this compound can be approached through several established organometallic and olefination reactions. The two most prominent and versatile methods are the Grignard reaction and the Wittig reaction, followed by hydrogenation.

Grignard Reaction

The Grignard reaction offers a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a Grignard reagent with a suitable carbonyl compound to form a secondary alcohol, which is subsequently deoxygenated to the target alkane.

A plausible synthetic route involves the reaction of a nonyl Grignard reagent with lauraldehyde (dodecanal) to produce the C21 alcohol precursor. This is then followed by a two-step deoxygenation process.

Step 1: Synthesis of 2-Methyleicosan-2-ol

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1-bromononane in anhydrous diethyl ether to the magnesium turnings to initiate the formation of the Grignard reagent (nonylmagnesium bromide).

-

Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

-

Add a solution of lauraldehyde (dodecanal) in anhydrous diethyl ether dropwise to the Grignard reagent with constant stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyleicosan-2-ol.

Step 2: Deoxygenation to this compound

-

The crude alcohol is first converted to its corresponding tosylate by reacting it with p-toluenesulfonyl chloride in pyridine.

-

The resulting tosylate is then reduced to the alkane using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an appropriate solvent like tetrahydrofuran (THF).

-

The reaction is carefully quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give crude this compound.

| Reaction Step | Reactants | Reagents/Solvents | Typical Yield (%) |

| Grignard Reaction | 1-Bromononane, Magnesium, Lauraldehyde | Diethyl ether, NH₄Cl (aq) | 70-85 |

| Tosylation | 2-Methyleicosan-2-ol | p-Toluenesulfonyl chloride, Pyridine | 85-95 |

| Reduction | 2-Methyleicosan-2-tosylate | Lithium aluminum hydride, THF | 80-90 |

Wittig Reaction followed by Hydrogenation

The Wittig reaction provides an alternative and highly versatile method for alkene synthesis, which can then be hydrogenated to the corresponding alkane.[3][4][5][6] For the synthesis of this compound, this would involve the reaction of a phosphonium ylide with a long-chain ketone, followed by catalytic hydrogenation.

A practical approach involves the reaction of methyltriphenylphosphonium bromide with a strong base to form the Wittig reagent, which then reacts with 2-eicosanone to yield 2-methyl-1-eicosene. Subsequent hydrogenation of the alkene furnishes the desired this compound.

Step 1: Synthesis of 2-Methyl-1-eicosene

-

Suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) in a flame-dried, nitrogen-purged flask.

-

Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise to generate the ylide (a deep orange or yellow color indicates formation).

-

After stirring, add a solution of 2-eicosanone in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., hexane).

-

Wash the organic layer, dry it over a drying agent, and concentrate it to obtain the crude 2-methyl-1-eicosene.

Step 2: Hydrogenation to this compound

-

Dissolve the crude 2-methyl-1-eicosene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously for several hours until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent to yield the crude this compound.

| Reaction Step | Reactants | Reagents/Solvents | Typical Yield (%) |

| Wittig Reaction | Methyltriphenylphosphonium bromide, 2-Eicosanone | n-Butyllithium, THF | 75-90 |

| Hydrogenation | 2-Methyl-1-eicosene | Palladium on carbon, H₂, Ethanol | >95 |

Purification of this compound

The crude product obtained from either synthetic route will likely contain unreacted starting materials, byproducts, and residual solvents. Therefore, a robust purification strategy is essential to obtain this compound of high purity.

Fractional Distillation

Fractional distillation is a primary technique for separating compounds with different boiling points.[7] For long-chain alkanes like this compound, which have high boiling points, vacuum distillation is necessary to prevent thermal decomposition.[8][9]

-

Set up a fractional distillation apparatus equipped with a vacuum pump, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stirrer.

-

Gradually reduce the pressure inside the apparatus to the desired level.

-

Slowly heat the distillation flask.

-

Collect the fractions that distill over at the expected boiling point range for this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.

-

Monitor the purity of the collected fractions using gas chromatography (GC).

| Purification Method | Principle | Typical Purity Achieved | Key Parameters |

| Fractional Distillation | Separation based on boiling point differences. | 95-99% | Vacuum pressure, column efficiency, heating rate. |

Preparative Gas Chromatography (Prep-GC)

For achieving very high purity (>99%), preparative gas chromatography is an excellent, albeit more resource-intensive, method.[10] It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

-

Dissolve the partially purified this compound in a volatile solvent.

-

Inject the solution into a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar capillary column).

-

Develop a temperature program that provides good separation between this compound and any remaining impurities.

-

Collect the fraction corresponding to the this compound peak as it elutes from the column.

-

Multiple injections may be necessary to purify the entire batch.

-

Confirm the purity of the collected fraction by analytical GC.

| Purification Method | Principle | Typical Purity Achieved | Key Parameters |

| Preparative GC | Differential partitioning between stationary and mobile phases. | >99.5% | Column type, temperature program, carrier gas flow rate. |

Recrystallization

Recrystallization is a technique used to purify solids.[11] While this compound is a liquid at room temperature, it can be solidified at lower temperatures, making recrystallization a viable, though less common, purification method. The choice of solvent is critical for successful recrystallization.

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., acetone or a mixture of solvents like heptane/ethyl acetate).[12]

-

Slowly cool the solution to induce crystallization of the this compound. Cooling in a refrigerator or freezer may be necessary.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

| Purification Method | Principle | Typical Purity Achieved | Key Parameters |

| Recrystallization | Differential solubility at different temperatures. | 98-99.5% | Solvent system, cooling rate, concentration. |

Conclusion

The synthesis and purification of this compound can be effectively achieved through a combination of well-established organic reactions and separation techniques. The choice of synthetic route, whether via a Grignard reaction or a Wittig olefination followed by hydrogenation, will depend on the availability of starting materials and the desired scale of the synthesis. For purification, fractional distillation provides a good initial clean-up, while preparative gas chromatography or low-temperature recrystallization can be employed to achieve high levels of purity required for demanding applications. The protocols and data presented in this guide offer a solid foundation for the successful preparation of this compound in a laboratory setting.

References

- 1. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eicosane, 2-methyl- [webbook.nist.gov]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Fractional distillation - Wikipedia [en.wikipedia.org]

- 8. Petroleum refining - Vacuum Distillation, Fractional Distillation, Cracking | Britannica [britannica.com]

- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Reddit - The heart of the internet [reddit.com]

A Technical Guide to the Natural Sources of 2-Methyleicosane in Insects

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane is a saturated branched-chain hydrocarbon that, along with other methyl-branched alkanes, is a common component of the cuticular hydrocarbon (CHC) profile of many insect species. These lipids, found on the insect's epicuticle, play a critical role in preventing desiccation and are also integral to chemical communication, including species and mate recognition, and signaling of social status.[1][2] The unique composition of CHC profiles, which can vary significantly between species, sexes, and even developmental stages, makes them a subject of intense research in chemical ecology, entomology, and potentially for the development of novel pest control strategies. This guide provides an in-depth overview of the natural sources of this compound in insects, methods for its analysis, and its biosynthetic origins.

Natural Occurrence of this compound

While a wide variety of methyl-branched alkanes have been identified across numerous insect orders, the specific identification and quantification of this compound can be challenging due to the complexity of CHC blends. However, detailed analyses have confirmed its presence in certain species.

Termites of the genus Nasutitermes have been identified as natural sources of this compound. Specifically, the cuticular hydrocarbon profiles of both Nasutitermes corniger and Nasutitermes ephratae contain this compound. While the exact quantitative data for this specific compound is not detailed in the available literature, the relative abundances of their major hydrocarbon components, including this compound, are known to differ between the two species, allowing for their chemical distinction.

To illustrate the typical composition of insect cuticular hydrocarbons, the following table details the CHC profile of the German cockroach, Blattella germanica. While this species is not confirmed to produce this compound, the data provides a valuable reference for the types and relative abundances of methyl-branched alkanes found in insects.

Table 1: Cuticular Hydrocarbon Composition of the Adult Female German Cockroach, Blattella germanica

| Peak No. | Compound | Mean Relative % (± SEM) |

| 1 | n-Pentacosane | 1.9 ± 0.2 |

| 2 | 11-, 13-, 15-Methylheptacosane | 2.0 ± 0.3 |

| 3 | n-Heptacosane | 1.3 ± 0.2 |

| 4 | 3-Methylheptacosane | 7.4 ± 0.2 |

| 5 | 2-Methylheptacosane | 0.5 ± 0.1 |

| 6 | 9-, 11-, 13-, 15-Methylnonacosane | 14.5 ± 0.2 |

| 7 | 5-Methylnonacosane | 2.5 ± 0.1 |

| 8 | n-Nonacosane | 5.5 ± 0.2 |

| 9 | 3-Methylnonacosane | 8.6 ± 0.5 |

| 10 | 2-Methylnonacosane | 1.0 ± 0.1 |

| 11 | 3,11-Dimethylheptacosane | 10.3 ± 0.4 |

| 12 | 3,9-Dimethylheptacosane | 5.8 ± 0.3 |

| 13 | 3,x-Dimethylnonacosane | 16.1 ± 1.3 |

Data adapted from Jurenka et al., 1989. Note: This table is for illustrative purposes of a typical insect CHC profile and does not contain this compound.

Experimental Protocols

The analysis of this compound and other cuticular hydrocarbons typically involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons

This protocol is a standard method for the extraction of CHCs from insect samples.

-

Materials:

-

Insect specimens (fresh or frozen)

-

Hexane (analytical grade)

-

Glass vials (2 mL) with Teflon-lined caps

-

Micropipette

-

Vortex mixer (optional)

-

Nitrogen gas stream or gentle vacuum for solvent evaporation

-

-

Procedure:

-

Place a single insect or a small group of insects into a 2 mL glass vial.

-

Add a sufficient volume of hexane to fully submerge the insect(s) (typically 200-500 µL).

-

Gently agitate the vial for 5-10 minutes. Vortexing for short periods can enhance extraction efficiency.

-

Carefully transfer the hexane extract to a clean glass vial using a micropipette, leaving the insect(s) behind.

-

Concentrate the extract to the desired volume (e.g., 50-100 µL) under a gentle stream of nitrogen gas.

-

The concentrated extract is now ready for GC-MS analysis.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a typical GC-MS method for the separation and identification of CHCs.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)

-

-

GC Conditions:

-

Injector Temperature: 250-280°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 1-2 minutes.

-

Ramp 1: Increase to 200°C at a rate of 15-20°C/min.

-

Ramp 2: Increase to 320°C at a rate of 5-10°C/min.

-

Final hold: 5-10 minutes at 320°C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-600

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

-

Data Analysis:

-

Identify individual hydrocarbon components by comparing their mass spectra with known standards and libraries (e.g., NIST).

-

Determine the retention times of n-alkane standards to calculate Kovats retention indices for branched components, aiding in their identification.

-

Quantify the relative abundance of each compound by integrating the area under its corresponding peak in the total ion chromatogram.

-

Biosynthesis of this compound

Methyl-branched hydrocarbons, including this compound, are biosynthesized in specialized cells called oenocytes.[1] The process involves the extension of a fatty acid precursor with the incorporation of a methyl group from methylmalonyl-CoA.

The general biosynthetic pathway for methyl-branched alkanes is as follows:

-

Chain Initiation: A short-chain acyl-CoA (e.g., acetyl-CoA) acts as a primer.

-

Elongation: The fatty acid chain is elongated by the addition of two-carbon units from malonyl-CoA by a fatty acid synthase (FAS) complex.

-

Methyl Branching: At a specific point in the elongation process, methylmalonyl-CoA is incorporated instead of malonyl-CoA, introducing a methyl group to the growing chain.

-

Further Elongation: The chain continues to be elongated with malonyl-CoA units.

-

Reduction and Decarbonylation: The resulting very-long-chain fatty acid is then reduced to a fatty aldehyde and subsequently decarbonylated to form the final hydrocarbon.

Visualizations

Biosynthetic Pathway of Methyl-Branched Alkanes

Caption: Biosynthesis of methyl-branched hydrocarbons in insects.

Experimental Workflow for Cuticular Hydrocarbon Analysis

Caption: Experimental workflow for insect CHC analysis.

References

2-Methyleicosane as a potential biomarker in geology

An In-depth Technical Guide on Monomethyl Alkanes (Iso- and Anteiso-Alkanes) as Potential Biomarkers in Geology

Introduction

In the field of geology and geochemistry, molecular fossils, or biomarkers, provide invaluable insights into the history of life and ancient environmental conditions. These organic molecules, preserved in sediments and rocks, are derived from specific biological precursors, allowing scientists to trace the presence of particular organisms and reconstruct past ecosystems. Among the diverse array of biomarkers, long-chain monomethyl alkanes, specifically iso- and anteiso-alkanes, have emerged as significant indicators of specific organic matter inputs.

2-Methyleicosane belongs to the class of iso-alkanes, which are characterized by a methyl group at the second-to-last (iso) carbon atom from the end of an alkyl chain. While the broader class of iso- and anteiso-alkanes are recognized as valuable biomarkers, specific research focusing solely on this compound as a standalone diagnostic marker is limited. This guide, therefore, provides a comprehensive overview of the geological significance of the entire series of long-chain iso- and anteiso-alkanes, with this compound serving as a representative member of this class.

These branched alkanes are particularly useful in differentiating sources of organic matter, as their biosynthetic pathways are often linked to specific groups of organisms. Their presence and distribution in geological samples can help elucidate the types of bacteria and, in some cases, plants that contributed to the formation of ancient sediments.

Sources of Iso- and Anteiso-Alkanes in the Geological Record

The primary biological sources of long-chain iso- and anteiso-alkanes found in geological materials are bacteria and the cuticular waxes of certain plants.

-

Bacterial Sources: Many species of bacteria synthesize branched-chain fatty acids of the iso and anteiso series as major components of their cell membranes.[1] These fatty acids are crucial for maintaining membrane fluidity. Following the death of the organisms and subsequent burial in sediments, these branched fatty acids can be geochemically altered through processes of diagenesis, leading to the formation of the corresponding iso- and anteiso-alkanes. The presence of these alkanes in sediments is often interpreted as an indicator of a significant bacterial contribution to the organic matter.[2]

-

Plant Sources: While less common than in bacteria, long-chain iso- and anteiso-alkanes have also been identified in the leaf waxes of certain terrestrial plants. For instance, a series of these compounds have been detected in the black mangrove (Avicennia germinans).[3] In such cases, these branched alkanes can serve as specific biomarkers for the input of organic matter from these particular plant species into estuarine and coastal sediments.

Geochemical Significance

The analysis of iso- and anteiso-alkanes in geological samples can provide several key pieces of information for paleoenvironmental reconstruction:

-

Organic Matter Provenance: The relative abundance of branched alkanes compared to straight-chain (n-)alkanes can help distinguish between different sources of organic matter. A high abundance of iso- and anteiso-alkanes may suggest a significant microbial input into the sediment.

-

Paleo-vegetation: In specific depositional environments, the presence of certain long-chain iso- and anteiso-alkanes may point to the existence of particular plant communities, such as mangroves, in the surrounding terrestrial environment.[3]

-

Depositional Environment: The overall assemblage of biomarkers, including branched alkanes, can provide clues about the environmental conditions at the time of deposition, such as the level of microbial activity in the water column or sediment.

Experimental Protocols

The analysis of iso- and anteiso-alkanes from geological materials involves a multi-step process of extraction, separation, and identification. The following is a generalized protocol for the analysis of these biomarkers from sediment or rock samples.

1. Sample Preparation and Extraction:

-

Cleaning: The exterior surfaces of rock or core samples are cleaned to remove potential contaminants.

-

Crushing and Grinding: The cleaned sample is crushed and ground to a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered sample is extracted with an organic solvent system, typically a mixture of dichloromethane (DCM) and methanol (MeOH), using a technique such as sonication or Soxhlet extraction to isolate the total lipid extract.

2. Separation and Fractionation:

-

Saponification: The total lipid extract may be saponified to break down esters and isolate neutral lipids.

-

Column Chromatography: The neutral lipid fraction is then separated into different compound classes using column chromatography with silica gel or alumina. A common elution scheme involves using solvents of increasing polarity, such as hexane to isolate saturated hydrocarbons (including iso-alkanes), followed by DCM for aromatic hydrocarbons, and finally MeOH for polar compounds.

-

Urea Adduction or Molecular Sieving: To isolate the branched and cyclic alkanes from the straight-chain n-alkanes, techniques like urea adduction or separation using a 5 Å molecular sieve can be employed.[4] n-Alkanes are selectively trapped, leaving the branched alkanes in the remaining solution.

3. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The branched/cyclic hydrocarbon fraction is analyzed by GC-MS. The gas chromatograph separates the individual compounds based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds, producing a characteristic mass spectrum that allows for their identification based on fragmentation patterns and comparison to libraries of known compounds.

Data Presentation

The quantitative data obtained from GC-MS analysis is typically presented in tables to facilitate comparison between different samples or stratigraphic layers. The concentrations of individual iso- and anteiso-alkanes are often reported relative to the total organic carbon (TOC) content of the sample or as a proportion of the total hydrocarbon fraction.

Table 1: Representative Distribution of Monomethyl Alkanes in a Sediment Sample

| Compound | Carbon Number | Concentration (ng/g TOC) |

| iso-Nonadecane | C19 | 5.2 |

| anteiso-Nonadecane | C19 | 3.1 |

| iso-Eicosane | C20 | 4.5 |

| anteiso-Eicosane | C20 | 2.8 |

| This compound (iso-Heneicosane) | C21 | 3.9 |

| anteiso-Heneicosane | C21 | 2.2 |

| iso-Docosane | C22 | 3.1 |

| anteiso-Docosane | C22 | 1.8 |

| iso-Tricosane | C23 | 6.8 |

| anteiso-Tricosane | C23 | 4.5 |

Mandatory Visualizations

Biosynthetic Pathway of Branched-Chain Fatty Acid Precursors

The biosynthesis of iso- and anteiso-fatty acids, the precursors to their corresponding alkanes, begins with branched-chain amino acids. The diagram below illustrates the initiation of this process.

Caption: Biosynthesis of iso- and anteiso-fatty acid precursors from amino acids.

Analytical Workflow for Branched Alkane Biomarkers

The following diagram outlines the key steps in the analytical workflow for identifying branched alkane biomarkers from geological samples.

Caption: Analytical workflow for geological biomarker analysis.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched-chain Fatty acids in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Compositions and isotopic differences of iso- and anteiso-alkanes in b" by Ding He, Bernd R. T. Simoneit et al. [digitalcommons.fiu.edu]

- 4. Biomarker and compound-specific isotope records across the Toarcian CIE at the Dormettingen section in SW Germany - PMC [pmc.ncbi.nlm.nih.gov]

Isoheneicosane: A Technical Overview of Its Discovery and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoheneicosane (2-methyleicosane) is a branched-chain alkane with the molecular formula C21H44. While a specific date or individual credited with its initial synthesis or discovery remains elusive in publicly available literature, its identification has been noted in various natural sources. This document provides a comprehensive overview of the known physicochemical properties of isoheneicosane, its documented occurrences in nature, and the analytical methods employed for its identification. This information is intended to serve as a foundational resource for researchers in fields ranging from natural product chemistry to materials science.

Discovery and History

The history of isoheneicosane is not one of a singular, celebrated discovery but rather a gradual characterization through its identification in diverse natural materials. It is often found as a minor component in complex hydrocarbon mixtures. For instance, isoheneicosane has been identified as a constituent in the essential oil of Curcuma angustifolia Roxb. (East Indian Arrowroot) and has also been detected in analyses of Baltic amber.[1][2] Its presence has also been noted in middle distillate fractions of crude oil.[3] The "discovery" of isoheneicosane is therefore intrinsically linked to the advancement of analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), which have enabled the separation and identification of individual components in complex mixtures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of isoheneicosane, compiled from various chemical databases.[4][5][6]

| Property | Value | Source |

| Molecular Formula | C21H44 | PubChem[5] |

| Molecular Weight | 296.6 g/mol | PubChem[5] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 52845-08-6 | The Good Scents Company[4] |

| Boiling Point | 341.1 ± 5.0 °C at 760 mmHg | Chemsrc[6] |

| Flash Point | 125.9 ± 10.8 °C (est.) | The Good Scents Company, Chemsrc[4][6] |

| Density | 0.8 ± 0.1 g/cm³ | Chemsrc[6] |

| logP (o/w) | 11.73 (est.) | The Good Scents Company, Chemsrc[4][6] |

| Water Solubility | 3.434e-006 mg/L @ 25 °C (est.) | The Good Scents Company[4] |

| Refractive Index | 1.442 | Chemsrc[6] |

| Synonyms | This compound, Isohenicosane, Eicosane, 2-methyl- | AK Scientific, Inc.[7] |

Experimental Protocols for Identification

The identification of isoheneicosane in natural products and other complex mixtures typically relies on chromatographic separation followed by mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils

A common method for the analysis of volatile compounds like isoheneicosane in essential oils involves GC-MS.

-

Extraction: The essential oil is typically extracted from the plant material (e.g., rhizomes or flowers of Curcuma angustifolia) via hydrodistillation using a Clevenger-type apparatus.[2]

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used for analysis.[2]

-

Column: A nonpolar capillary column, such as a DB-Petro column (100 m length), is often employed for separating hydrocarbons.[3]

-

Operating Conditions:

-

Initial Temperature: 60°C, held for a few minutes.

-

Temperature Ramp: The temperature is increased at a programmed rate (e.g., 4°C/min) to a final temperature (e.g., 260°C).[2]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[2]

-

Injection Mode: A small volume of the sample is injected in split mode.[2]

-

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode with an electron ionization energy of 70 eV.[2]

-

Identification: The identification of isoheneicosane is achieved by comparing its mass spectrum and retention index with those of known standards and reference spectra in mass spectral libraries.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the identification of isoheneicosane from a natural product sample.

Caption: Workflow for Natural Product Component Identification.

Conclusion

Isoheneicosane is a long-chain branched alkane whose presence has been confirmed in various natural and industrial hydrocarbon mixtures. While its dedicated synthesis history is not well-documented, its characterization has been made possible through modern analytical techniques. The data and methodologies presented in this guide offer a foundational understanding for researchers encountering this compound in their work, whether in the context of natural product chemistry, fuel science, or other related fields. Further research into its biological activities and potential applications may be warranted based on its occurrence in traditionally used medicinal plants.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. researchgate.net [researchgate.net]

- 4. isoheneicosane, 52845-08-6 [thegoodscentscompany.com]

- 5. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylicosane | CAS#:1560-84-5 | Chemsrc [chemsrc.com]

- 7. aksci.com [aksci.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Methyleicosane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 2-methyleicosane, a branched-chain alkane. The information presented herein is intended to support research and development activities where the identification and characterization of this and similar long-chain hydrocarbons are critical.

Mass Spectrometry Data

Mass spectrometry of this compound is typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI). The resulting mass spectrum is characterized by a molecular ion peak and a series of fragment ions that are indicative of the compound's structure.

Key Mass Spectral Data

The electron ionization mass spectrum of this compound exhibits a molecular ion peak (M+) at m/z 296, corresponding to its molecular weight.[1][2] The fragmentation pattern is characteristic of a long-chain alkane with branching at the second carbon.

| m/z | Relative Intensity (%) | Assignment |

| 43 | 100 | [C₃H₇]⁺ |

| 57 | 95 | [C₄H₉]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 85 | 40 | [C₆H₁₃]⁺ |

| 296 | 5 | [M]⁺ |

Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions. The table is based on data from the NIST Mass Spectrometry Data Center.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound is effectively achieved using GC-MS, which combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3]

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., DB-1 or equivalent nonpolar polysiloxane).

-

Mass Spectrometer: Capable of electron ionization (EI) and quadrupole or ion trap mass analysis.

GC Parameters:

-

Injection Mode: Splitless or split injection.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 300 °C.

-

Final hold: 10 minutes at 300 °C.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide valuable structural information. While publicly available, high-resolution spectra for this compound are limited, the following sections provide expected chemical shifts based on the known ranges for alkanes.[3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals in the aliphatic region (δ 0.8-1.6 ppm). The signals for the protons on the long, unbranched portion of the chain will overlap significantly, forming a broad multiplet.

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~0.88 | Doublet | 3H |

| CH₃ (on C2) | ~0.85 | Doublet | 3H |

| CH₂ (chain) | ~1.25 | Broad Multiplet | ~34H |

| CH (C2) | ~1.55 | Multiplet | 1H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display distinct signals for the methyl, methylene, and methine carbons. The chemical shifts are sensitive to the local electronic environment.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| CH₃ (C1) | ~22.7 |

| CH₃ (on C2) | ~19.8 |

| CH (C2) | ~34.5 |

| CH₂ (C3) | ~39.2 |

| CH₂ (C4) | ~27.5 |

| CH₂ (chain interior) | ~29.7 |

| CH₂ (terminal region) | ~31.9, ~22.7 |

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for the overlapping methylene signals in the ¹H NMR spectrum.

Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a common solvent for nonpolar compounds like this compound.

-

Concentration: 5-10 mg of the sample dissolved in ~0.5 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Acquisition Parameters (Typical):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-10 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a compound like this compound.

Caption: Workflow for the spectral characterization of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the spectroscopic data and the structural features of this compound.

Caption: Relationship between spectral data and molecular structure.

References

An In-depth Technical Guide to NIST Reference Data for 2-Methyleicosane

This guide provides a comprehensive overview of the National Institute of Standards and Technology (NIST) reference data for 2-Methyleicosane, tailored for researchers, scientists, and drug development professionals. It includes a detailed presentation of quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of the compound's properties and the analytical techniques used for its characterization.

Core Physicochemical Properties

This compound is a branched-chain alkane with the chemical formula C₂₁H₄₄.[1][2][3][4][5] It is also known by the synonym isoheneicosane.[6] The following table summarizes its fundamental physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₁H₄₄ | NIST Chemistry WebBook[1][2][3][4][5], PubChem[6] |

| Molecular Weight | 296.5741 g/mol | NIST Chemistry WebBook[1][2][3][4][5] |

| CAS Registry Number | 1560-84-5 | NIST Chemistry WebBook[1][2][3][4][5], PubChem[6] |

| IUPAC Name | 2-methylicosane | PubChem[6] |

| IUPAC Standard InChI | InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3 | NIST Chemistry WebBook[1][2][3][4][5] |

| IUPAC Standard InChIKey | MLKZKPUBHSWMNA-UHFFFAOYSA-N | NIST Chemistry WebBook[1][2][3][4][5] |

Thermodynamic Data

The enthalpy of vaporization is a key thermodynamic property that has been experimentally determined for this compound.

| Thermodynamic Property | Value | Temperature (K) | Method | Reference |

| Enthalpy of Vaporization (ΔvapH) | 70.3 kJ/mol | 488 | Based on data from 473 to 621 K | Stephenson and Malanowski, 1987[4] |

Gas Chromatography Data

The Kovats retention index (RI) is a standardized measure used in gas chromatography to convert retention times into system-independent constants, aiding in compound identification.[7][8] The following tables present the experimental Kovats retention indices for this compound on non-polar columns.

Isothermal Kovats Retention Index

| Retention Index | Column Type | Active Phase | Temperature (°C) | Reference |

| 2064 | Capillary | SE-30 | 180 | Kusmierz, Malinski, et al., 1985[3] |

| 2064 | Capillary | Methyl silicone | 180 | Kusmierz, Malinski, et al., 1985[3] |

| 2065.3 | Not specified | Not specified | Not specified | NIST Mass Spectrometry Data Center[6] |

Temperature-Programmed Kovats Retention Index

| Retention Index | Column Type | Active Phase | Column Length (m) | Initial Temp (°C) | Final Temp (°C) | Ramp (°C/min) | Reference |

| 2063 | Capillary | HP-5MS | 30 | 80 | 290 | 2 | Zaikin and Borisov, 2002 |

| 2064 | Capillary | HP-5MS | 30 | 80 | 290 | 4 | Zaikin and Borisov, 2002 |

| 2064 | Capillary | HP-5MS | 30 | 80 | 290 | 6 | Zaikin and Borisov, 2002 |

| 2062.8 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | NIST Mass Spectrometry Data Center[6] |

| 2063.1 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | NIST Mass Spectrometry Data Center[6] |

Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of organic compounds.[9][10] While the full mass spectrum for this compound is available as a digitized image on the NIST Chemistry WebBook, the raw data is not provided in a downloadable format.[1] The following table summarizes the key characteristics of the available mass spectra.

| Library | NIST Number | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| Main library | 113884 | 62 | 57 | 43 | 71 |

| Replicate library | 14107 | 137 | 57 | 43 | 71 |

Experimental Protocols

Gas Chromatography for Kovats Retention Index Determination

The determination of Kovats retention indices involves the analysis of the target compound and a series of n-alkanes under the same chromatographic conditions.[7][11]

Objective: To determine the Kovats retention index of this compound.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Capillary column (e.g., HP-5MS, 30 m length).[2]

-

Helium carrier gas.[2]

-

Sample of this compound.

-

A mixture of n-alkanes (e.g., C₈ to C₃₀).[11]

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane). Prepare a separate solution containing the n-alkane mixture.

-

Instrument Setup:

-

Install the capillary column in the GC.

-

Set the carrier gas flow rate.

-

For isothermal analysis, set the oven temperature to a constant value (e.g., 180°C).[3]

-

For temperature-programmed analysis, set the initial temperature, final temperature, and ramp rate (e.g., initial 80°C, final 290°C, ramp 4°C/min).[2]

-

Set the injector and detector temperatures.

-

-

Analysis:

-

Inject the n-alkane mixture into the GC and record the chromatogram.

-

Inject the this compound sample under the identical GC conditions and record the chromatogram.

-

-

Data Analysis:

-

Identify the retention times of the n-alkanes that elute immediately before and after this compound.

-

Measure the retention time of this compound.

-

Calculate the Kovats retention index using the appropriate formula for either isothermal or temperature-programmed conditions.[12]

-

Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[9][13][14]

Objective: To obtain the mass spectrum of this compound.

Instrumentation:

-

Mass spectrometer equipped with an electron ionization source.

-

Gas chromatograph (for GC-MS) or a direct insertion probe for sample introduction.

Procedure:

-

Sample Introduction: The this compound sample is introduced into the ion source. In GC-MS, the compound is first separated on a GC column and then enters the mass spectrometer.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of electrons, typically with an energy of 70 eV.[9]

-

Ion Formation: This bombardment causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•). The excess energy from the ionization process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Spectrum Generation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Acquisition and Analysis Logic

The generation of NIST reference data for a compound like this compound follows a logical progression from experimental measurement to data compilation and dissemination.

References

- 1. Eicosane, 2-methyl- [webbook.nist.gov]

- 2. Eicosane, 2-methyl- [webbook.nist.gov]

- 3. Eicosane, 2-methyl- [webbook.nist.gov]

- 4. Eicosane, 2-methyl- [webbook.nist.gov]

- 5. Eicosane, 2-methyl- [webbook.nist.gov]

- 6. This compound | C21H44 | CID 519146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Kovats retention index - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Gas Chromatographic Retention Data [webbook.nist.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Safety Landscape of 2-Methyleicosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling precautions for 2-Methyleicosane. Due to the limited availability of specific toxicity and hazard data for this compound in publicly accessible domains, this document synthesizes available physicochemical properties and outlines general best practices for the safe handling of long-chain alkanes. Professionals should handle this substance with the care accorded to new or uncharacterized chemical entities.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C21H44 | PubChem[1], ChemSrc, Cheméo[2] |

| Molecular Weight | 296.6 g/mol | PubChem[1] |

| CAS Number | 1560-84-5 | PubChem[1], ChemSrc, Cheméo[2] |

| Boiling Point | 341.1 ± 5.0 °C at 760 mmHg | ChemSrc |

| Flash Point | 125.9 ± 10.8 °C | ChemSrc |

| Density | 0.8 ± 0.1 g/cm³ | ChemSrc |

| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C | ChemSrc |

| LogP (Octanol/Water Partition Coefficient) | 11.73 | ChemSrc |

| Refractive Index | 1.442 | ChemSrc |

Hazard Identification and Classification

According to the information reported to the European Chemicals Agency (ECHA), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, the absence of a formal classification does not imply that the substance is entirely without risk. It is prudent to handle it as a substance with potential, uncharacterized hazards.

Safety and Handling Precautions

Given the lack of a specific Safety Data Sheet (SDS), the following handling precautions are based on general best practices for similar long-chain alkanes and laboratory chemicals.

Engineering Controls

-

Work in a well-ventilated area. The use of a chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves for integrity before use.

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or where splashing is possible, additional protective clothing may be necessary.

General Hygiene

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from strong oxidizing agents.

First Aid Measures

In the event of exposure, follow these general first-aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not currently available in the public domain. Researchers planning to conduct such studies should adhere to established OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals for properties such as acute toxicity, skin and eye irritation, and mutagenicity.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of laboratory chemicals like this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough risk assessment. Always consult the most current safety information and adhere to your institution's safety protocols.

References

The Pivotal Role of 2-Methyleicosane in Insect Chemical Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction